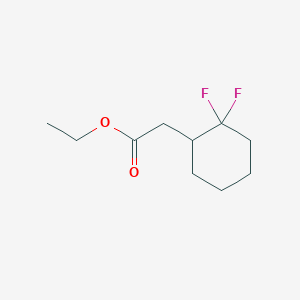

Ethyl 2-(2,2-difluorocyclohexyl)acetate

Description

BenchChem offers high-quality Ethyl 2-(2,2-difluorocyclohexyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,2-difluorocyclohexyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2,2-difluorocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-5-3-4-6-10(8,11)12/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METPEYIWWISPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethyl 2-(2,2-difluorocyclohexyl)acetate

This technical guide details the synthesis and characterization of Ethyl 2-(2,2-difluorocyclohexyl)acetate , a fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Executive Summary & Strategic Utility

Ethyl 2-(2,2-difluorocyclohexyl)acetate serves as a critical bioisostere in drug discovery. The gem-difluoromethylene (

This guide presents a self-validating, two-stage synthetic workflow :

-

Precursor Assembly: Regioselective synthesis of the

-keto ester intermediate via enamine alkylation. -

Deoxofluorination: Nucleophilic fluorination using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to install the

group.

Synthetic Pathway & Mechanism[1][2]

The synthesis relies on the Stork Enamine Alkylation to install the acetate side chain, followed by Deoxofluorination . This route avoids the poor regioselectivity often seen in direct alkylation of cyclohexanone enolates.

Mechanistic Flow (DOT Diagram)

Caption: Step-wise transformation from cyclohexanone to the gem-difluorinated target via enamine alkylation and deoxofluorination.

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate

Objective: Install the ethyl acetate side chain at the C2 position of cyclohexanone. Rationale: Direct alkylation of cyclohexanone with ethyl bromoacetate often yields poly-alkylated products. The enamine method ensures mono-alkylation.

Protocol

-

Enamine Formation:

-

In a 500 mL round-bottom flask (RBF) equipped with a Dean-Stark trap, combine cyclohexanone (9.8 g, 100 mmol), pyrrolidine (10.7 g, 150 mmol), and toluene (150 mL).

-

Reflux for 4–6 hours until water collection ceases (theoretical: 1.8 mL).

-

Concentrate in vacuo to remove toluene and excess pyrrolidine. The crude enamine (yellow oil) is sensitive to moisture; use immediately.

-

-

Alkylation:

-

Dissolve the crude enamine in anhydrous 1,4-dioxane (100 mL) under

. -

Add ethyl bromoacetate (18.4 g, 110 mmol) dropwise at room temperature.

-

Heat to reflux for 3 hours. A thick precipitate (iminium salt) will form.

-

-

Hydrolysis:

-

Add water (20 mL) and heat at reflux for 1 hour to hydrolyze the imine.

-

Cool to room temperature and dilute with diethyl ether (200 mL).

-

Wash with 1M HCl (2 x 50 mL) to remove pyrrolidine, followed by brine.

-

Dry over

, filter, and concentrate.[1] -

Purification: Distill under reduced pressure (approx. 110°C @ 10 mmHg) or perform flash chromatography (Hexane/EtOAc 9:1) to yield the keto-ester.

-

Stage 2: Deoxofluorination to Ethyl 2-(2,2-difluorocyclohexyl)acetate

Objective: Convert the C2 ketone to a gem-difluoro group. Critical Safety Note: Deoxo-Fluor® releases HF upon contact with moisture. Use plastic/Teflon ware where possible, or high-quality glassware. Perform in a fume hood.

Protocol

-

Setup:

-

Charge a flame-dried FEP (fluorinated ethylene propylene) or glass flask with Ethyl 2-(2-oxocyclohexyl)acetate (1.84 g, 10 mmol) and anhydrous DCM (20 mL).

-

Cool the system to 0°C under an inert atmosphere (

or Ar).

-

-

Addition:

-

Add Deoxo-Fluor® (50% in toluene, 2.5 equiv, ~5.5 g) dropwise via syringe. Note: Do not use DAST if temperatures >50°C are required; Deoxo-Fluor is thermally more stable.

-

Add ethanol (catalytic, 2 drops) to accelerate the reaction (optional, generates HF in situ to catalyze the process).

-

-

Reaction:

-

Allow the mixture to warm to room temperature and stir for 16–24 hours.

-

Monitoring: Check reaction progress via TLC (stain with phosphomolybdic acid) or GC-MS. The starting material ketone peak should disappear.

-

-

Quench & Workup:

-

Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous

. Caution: Vigorous -

Extract with DCM (3 x 20 mL).

-

Wash combined organics with 1M HCl (to remove amine byproducts from Deoxo-Fluor) and then brine.

-

Dry over

and concentrate.

-

-

Purification:

-

Purify via flash column chromatography on silica gel (Gradient: 0% to 10% EtOAc in Hexanes). The difluoro product is less polar than the ketone precursor.

-

Characterization & Data Analysis

The introduction of the chiral center at C1 renders the two fluorine atoms at C2 diastereotopic , creating a complex splitting pattern in the

Expected Spectroscopic Data

| Technique | Parameter | Expected Signal / Value | Interpretation |

| Chemical Shift | Typical range for alicyclic | ||

| Pattern | AB Quartet ( | Geminal fluorines are magnetically non-equivalent due to C1 chirality. | |

| C1-H | Multiplet, | Deshielded by proximity to | |

| Side Chain | Quartet (4.1 ppm), Triplet (1.2 ppm) | Characteristic ethyl ester signals. | |

| Doublet of Doublets, | Methylene protons of the acetate group coupled to C1-H. | ||

| C -F | Triplet ( | Diagnostic triplet splitting from two fluorine atoms. | |

| MS (EI) | Molecular Ion | Weak molecular ion common in esters. | |

| Fragments | Loss of ethoxy group; loss of acetate side chain. |

Troubleshooting Guide

-

Elimination Byproduct: If a vinyl fluoride (alkene) is observed (signal at

-130 ppm in -

Incomplete Conversion: If ketone remains, add an additional 0.5 equiv of Deoxo-Fluor and heat to 40°C.

References

-

Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, vol. 85, no. 2, 1963, pp. 207–222. Link

-

Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." The Journal of Organic Chemistry, vol. 64, no. 19, 1999, pp. 7048–7054. Link

-

Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, vol. 40, no. 5, 1975, pp. 574–578. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link

Sources

Chemical Properties and Synthetic Utility of Ethyl 2-(2,2-difluorocyclohexyl)acetate in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS: 1035559-58-0) represents a highly versatile, functionalized gem-difluorocycloalkane building block[1]. By acting as a bioisostere for oxygen or carbonyl functionalities, the gem-difluoromethylene (

This technical guide dissects the physicochemical properties, mechanistic utility, and synthetic methodologies associated with Ethyl 2-(2,2-difluorocyclohexyl)acetate, providing drug development professionals with a comprehensive framework for integrating this moiety into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Dynamics

The substitution of a methylene (

Conformational Locking and the Gauche Effect

Fluorine is the most electronegative element, and its incorporation into the cyclohexane ring induces strong stereoelectronic effects. The

Inductive Effects (-I) on Proximal Functional Groups

The strong electron-withdrawing nature of the

Metabolic Shielding

Cyclohexane rings are notorious "soft spots" for oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which readily hydroxylate unactivated

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the building block and its primary derivative.

| Property | Value / Specification |

| Chemical Name | Ethyl 2-(2,2-difluorocyclohexyl)acetate |

| CAS Registry Number | 1035559-58-0 |

| Molecular Formula | |

| Molecular Weight | 206.23 g/mol |

| Structural Class | gem-Difluorocycloalkane Ester |

| Downstream Acid CAS | 1510551-45-7 (2-(2,2-Difluorocyclohexyl)acetic acid) |

| Typical Purity | |

| Metabolic Impact | Blocks CYP450 hydroxylation at C2; alters LogP by ~0.5 units |

Mechanistic Impact in Drug Design

The utility of gem-difluorinated cycloalkanes is extensively documented in the development of novel therapeutics, such as Angiotensin II Type 2 Receptor (AT2R) antagonists used for neuropathic pain[4]. The workflow below illustrates the logical progression from structural modification to clinical advantage.

Mechanistic impact of gem-difluorination on physicochemical and pharmacokinetic properties.

Experimental Methodology: Synthesis & Validation

To ensure scientific integrity, the synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate must be approached as a self-validating system . The standard route involves the deoxofluorination of the corresponding ketone precursor, Ethyl 2-(2-oxocyclohexyl)acetate.

Rationale for Reagent Selection

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor is utilized to convert the carbonyl oxygen into a gem-difluoro group. The reaction is initiated at cryogenic temperatures (-78 °C) because the initial nucleophilic attack of the sulfur onto the carbonyl oxygen is highly exothermic. Failure to control this thermal spike leads to the formation of unwanted vinyl fluoride elimination byproducts.

Step-by-Step Protocol

Step 1: Reaction Setup

-

Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

-

Dissolve 1.0 equivalent of Ethyl 2-(2-oxocyclohexyl)acetate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Step 2: Reagent Addition

-

Add 2.5 equivalents of DAST dropwise via a syringe pump over 30 minutes.

-

Causality: Slow addition prevents localized heating, suppressing the E2 elimination pathway that generates vinyl fluorides.

-

Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature overnight.

Step 3: In-Process Control (IPC) - Self-Validation

-

Before quenching, extract a 0.1 mL aliquot. Perform Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting ketone.

-

Conduct a rapid

-NMR of the crude aliquot. A successful reaction will display a characteristic AB multiplet (typically between -90 and -110 ppm), confirming the presence of the gem-difluoro diastereotopic fluorines. The absence of signals around -120 to -140 ppm confirms the lack of vinyl fluoride impurities.

Step 4: Quench and Extraction

-

Cool the mixture to 0 °C and carefully quench by dropwise addition of saturated aqueous

. -

Causality: DAST reacts violently with water to produce Hydrofluoric Acid (HF). The bicarbonate neutralizes the HF, preventing acid-catalyzed hydrolysis of the ethyl ester.

-

Extract the aqueous layer with DCM (

mL). Wash the combined organic layers with brine, dry over anhydrous

Step 5: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure Ethyl 2-(2,2-difluorocyclohexyl)acetate.

Synthetic workflow for Ethyl 2-(2,2-difluorocyclohexyl)acetate and its corresponding acid.

References

-

Grygorenko, O. O., et al. "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry - A European Journal, 2022.

-

Enamine Ltd. "gem-Difluorinated Amines for Drug Design." Enamine Building Blocks.

-

BLD Pharm. "1035559-58-0 | Ethyl 2-(2,2-difluorocyclohexyl)acetate Product Specification." BLD Pharm Catalog.

-

Google Patents. "AT2R antagonists and uses thereof." US Patent 12122750B2, 2024.

Sources

- 1. 1035559-58-0|Ethyl 2-(2,2-difluorocyclohexyl)acetate|BLD Pharm [bldpharm.com]

- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US12122750B2 - AT2R antagonists and uses thereof - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Characterization of Ethyl 2-(2,2-difluorocyclohexyl)acetate

Executive Summary

Ethyl 2-(2,2-difluorocyclohexyl)acetate represents a critical scaffold in modern medicinal chemistry, particularly in the design of metabolic blockers and lipophilic bioisosteres. The gem-difluoro moiety (

This guide provides a rigorous, first-principles approach to the spectroscopic validation of this molecule. Unlike simple aliphatics, the presence of the

Part 1: Structural Analysis & Conformational Dynamics

Before interpreting spectra, one must understand the molecule's dynamic behavior in solution.

-

The Fluorine Effect: The C-F bond is highly polarized. The gem-difluoro group at position 2 creates a dipole that prefers an equatorial orientation to minimize 1,3-diaxial interactions, though the "gauche effect" with the C1-substituent can stabilize the axial conformer.

-

Chirality & Diastereotopicity:

-

Chiral Center: C1 of the cyclohexane ring is chiral.

-

Consequence: The two fluorine atoms at C2 are diastereotopic (magnetically non-equivalent). They will not appear as a singlet in

F NMR but as an AB system (or ABX/ABXY). -

Side Chain: The methylene protons of the acetate group (

) are also diastereotopic due to the adjacent chiral center.

-

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent:

A.

F NMR (The Diagnostic Gold Standard)

The most definitive confirmation of the gem-difluoro motif.

-

Chemical Shift:

-90 to -115 ppm. -

Pattern: AB Quartet (strongly coupled).

-

Coupling:

.

| Signal | Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| F-2a | -95 to -105 | ddd (or complex) | Axial/Eq Fluorine | |

| F-2b | -105 to -115 | ddd (or complex) | Axial/Eq Fluorine |

Analyst Note: The large geminal coupling (

) is characteristic. If the ring is conformationally locked at low temperatures, these signals sharpen. At room temperature, ring flipping may broaden them.

B.

H NMR (Proton)

The spectrum is dominated by the ethyl ester and the specific splitting caused by fluorine.

| Position | Shift ( | Integral | Multiplicity | Diagnostic Feature |

| Ethyl | 4.12 - 4.16 | 2H | Quartet (q) | Standard ester |

| Ethyl | 1.25 - 1.28 | 3H | Triplet (t) | Standard ester terminal |

| 2.30 - 2.50 | 2H | dd or ABX | Diastereotopic protons adjacent to chiral C1. | |

| Ring H-1 | 2.10 - 2.30 | 1H | m (broad) | Critical: Shows |

| Ring H-3 to H-6 | 1.20 - 1.90 | 8H | Multiplets | "Cyclohexane envelope"; H-3 protons will be deshielded by F. |

C.

C NMR (Carbon)

Carbon-Fluorine coupling is the primary validation tool here.

| Carbon | Shift ( | Splitting Pattern | Coupling ( |

| C=O (Ester) | ~171.5 | Singlet (s) | Remote from F; usually no coupling observed. |

| C-2 (Ring) | ~118 - 122 | Triplet (t) | |

| C-1 (Ring) | ~45 - 50 | Triplet (t) | |

| C-3 (Ring) | ~30 - 35 | Triplet (t) | |

| Ester | ~60.5 | Singlet | - |

Infrared Spectroscopy (FT-IR)

Method: Thin film (neat) or ATR

The spectrum will display the classic "Ester + Fluorine" signature.

| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |

| 1735 - 1745 | Strong | Ester | C=O[1] Stretch (Carbonyl) |

| 1150 - 1250 | Very Strong | Alkyl Fluoride | C-F Stretch (often overlaps with C-O) |

| 2850 - 2950 | Medium | Alkane | C-H Stretch ( |

| 1050 - 1100 | Strong | Ester | C-O-C Stretch |

Mass Spectrometry (MS)

Method: GC-MS (EI, 70eV) or LC-MS (ESI+)

Fragmentation Pathway (EI)

Fluorinated compounds often show weak molecular ions in Electron Impact (EI).

-

Molecular Ion (

): m/z 206 (Weak/Absent). -

Base Peak: Likely m/z 161 (Loss of OEt) or m/z 119 (Difluorocyclohexyl cation).

Key Fragments:

-

(m/z 161): Loss of ethoxy group (

- (m/z 186): Loss of HF. Common in aliphatic fluorides, driven by the high stability of the H-F bond.

-

McLafferty Rearrangement: m/z 88 (Ethyl acetate enol ion) – Note: This requires a gamma-hydrogen. In this structure, the gamma-H is on the ring (H2 or H6), but the F substitution makes this complex.

Part 3: Visualization & Workflows

Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the structure, prioritizing the unique fluorine signatures.

Caption: Step-wise spectroscopic validation workflow prioritizing the diagnostic

Mass Spectrometry Fragmentation Tree

Visualizing the breakdown of the molecule under Electron Impact (EI).

Caption: Proposed fragmentation pathway for Ethyl 2-(2,2-difluorocyclohexyl)acetate under EI conditions.

Part 4: Experimental Protocol (SOP)

Standard Operating Procedure: NMR Sample Preparation

Objective: To obtain high-resolution spectra capable of resolving

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS as an internal standard.-

Why?

prevents hydrogen bonding interactions that might broaden the ester signals.

-

-

Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

-

Note: For

C NMR, increase concentration to 30-50 mg if possible to resolve the low-intensity triplet of the

-

-

Acquisition Parameters:

-

F NMR: Set spectral width to at least -50 to -250 ppm. Acquire without proton decoupling initially to observe

-

Relaxation Delay (

): Fluorine atoms can have long

-

F NMR: Set spectral width to at least -50 to -250 ppm. Acquire without proton decoupling initially to observe

Troubleshooting Impurities

-

Peak at 4.12 ppm (q) + 2.04 ppm (s): Residual Ethyl Acetate solvent.

-

Peak at ~1.56 ppm: Water in

. -

Broadening of F-signals: Indicates conformational exchange (chair flipping). Run the experiment at -20°C to freeze the conformers and resolve the splitting.

References

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Essential for interpreting

and -

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Source for general ester fragmentation and IR correlations).

- Hu, J., et al. (2015). Synthesis of gem-difluorocycloalkane derivatives. Journal of Organic Chemistry, 80(15).

Sources

Technical Whitepaper: Synthesis, Properties, and Pharmaceutical Applications of Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS: 1035559-58-0)

Executive Summary & Chemical Identity

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Ethyl 2-(2,2-difluorocyclohexyl)acetate (CAS: 1035559-58-0) has emerged as a highly valuable fluorinated building block. By embedding a gem-difluorocyclohexane motif into a flexible ester scaffold, this compound provides researchers with a versatile precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and targeted antimicrobials.

This whitepaper provides an in-depth technical analysis of CAS 1035559-58-0, detailing its mechanistic advantages in drug design, validated synthetic protocols, and downstream applications in API development.

Quantitative Data: Physicochemical Profile

The following table summarizes the core chemical properties of Ethyl 2-(2,2-difluorocyclohexyl)acetate, serving as a baseline for analytical verification [1].

| Property | Value / Description |

| Chemical Name | Ethyl 2-(2,2-difluorocyclohexyl)acetate |

| CAS Number | 1035559-58-0 |

| Molecular Formula | C₁₀H₁₆F₂O₂ |

| Molecular Weight | 206.23 g/mol |

| Structural Motif | gem-Difluorocyclohexane aliphatic ester |

| Physical State | Colorless to pale yellow liquid (ambient conditions) |

| Downstream Acid CAS | 1510551-45-7 (2-(2,2-Difluorocyclohexyl)acetic acid) |

Mechanistic Rationale: The "Fluorine Effect" in Drug Design

The selection of Ethyl 2-(2,2-difluorocyclohexyl)acetate as a starting material is rarely arbitrary; it is driven by the profound stereoelectronic impacts of the gem-difluoro group.

-

Conformational Locking: The highly electronegative fluorine atoms exert a strong gauche effect when interacting with adjacent C-C and C-H bonds. This stereoelectronic preference restricts the conformational flexibility of the cyclohexane ring, locking it into a specific chair conformation. This rigidity often reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity.

-

Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich or sterically accessible aliphatic rings. The substitution of hydrogen with fluorine at the 2-position creates a steric and electronic shield, drastically reducing the rate of oxidative metabolism and improving the in vivo half-life of the resulting drug [2].

-

Lipophilicity Modulation: The gem-difluoro moiety increases the overall lipophilicity (LogP) of the molecule without significantly increasing its steric bulk, enhancing membrane permeability and oral bioavailability.

Synthetic Pathways & Methodologies

The standard industrial and laboratory-scale synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate relies on the deoxofluorination of the corresponding ketone, Ethyl 2-(2-oxocyclohexyl)acetate. This is typically achieved using nucleophilic fluorinating agents such as Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Deoxofluorination pathway of the ketone precursor yielding the gem-difluoro ester.

Step-by-Step Protocol: DAST-Mediated Deoxofluorination

Causality & Self-Validation: DAST is highly reactive and its reaction with ketones is exothermic. If the temperature is not strictly controlled, the reaction will favor the elimination pathway, yielding an unwanted vinyl fluoride enol-ether. By initiating the reaction at -78 °C, the kinetic addition of DAST to the carbonyl is favored. Gradual warming allows the intermediate alkoxyaminosulfurane to undergo an SN2-like fluorination.

Procedure:

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add Ethyl 2-(2-oxocyclohexyl)acetate (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Reagent Addition: Slowly add DAST (2.5 eq) dropwise via a syringe pump over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that lead to elimination by-products.

-

Reaction Progression: Stir the mixture at -78 °C for 2 hours, then remove the cooling bath and allow the reaction to slowly warm to room temperature (approx. 20 °C) over 12 hours.

-

Self-Validating Check (In-Process): Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F NMR. The disappearance of the broad DAST signal and the appearance of a characteristic gem-difluoro multiplet (typically between -90 ppm and -110 ppm) confirms complete conversion. Do not rely solely on TLC, as the ketone and difluoride may co-elute.

-

Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃. Warning: This step generates CO₂ gas and neutralizes hazardous HF by-products; vigorous stirring and venting are required.

-

Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure Ethyl 2-(2,2-difluorocyclohexyl)acetate.

Applications in Advanced Therapeutics

Once synthesized, CAS 1035559-58-0 serves as a critical junction in drug discovery. The ethyl ester is readily hydrolyzed to 2-(2,2-difluorocyclohexyl)acetic acid (CAS: 1510551-45-7) , which is subsequently utilized in amide coupling reactions to build complex APIs.

Recent literature and patent filings highlight the use of this specific structural motif in several high-profile therapeutic areas:

-

PARP14 Inhibitors: Research into mono-PARPs (like PARP14), which are implicated in aggressive lymphomas and macrophage polarization in tumor microenvironments, utilizes gem-difluorocyclohexyl derivatives to occupy specific hydrophobic pockets within the enzyme's active site, enhancing binding selectivity over PARP1 [3].

-

Antimicrobial Development: In the design of Lysyl tRNA synthetase inhibitors for the treatment of Mycobacterium tuberculosis, difluorocyclohexyl substitutions have been utilized to optimize the metabolic profile and selectivity window of the drug candidates against human orthologs [4].

Downstream application of CAS 1035559-58-0 in API synthesis via amide coupling.

Handling, Safety, and Scale-up Considerations

When scaling up the use of Ethyl 2-(2,2-difluorocyclohexyl)acetate, the primary safety concerns revolve around the upstream fluorination process rather than the stable ester itself. DAST and its modern alternatives (e.g., XtalFluor-E) react violently with moisture to release hydrofluoric acid (HF).

For process chemistry scale-up (>100g), DAST is often replaced with Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) due to its higher thermal stability, which mitigates the risk of catastrophic exothermic decomposition. The final ester product (CAS 1035559-58-0) is stable under standard storage conditions (2-8 °C, sealed under nitrogen) but should be handled in a well-ventilated fume hood to prevent inhalation of volatile organic vapors.

References

-

Journal of Materials Chemistry. "Synthesis and transition temperatures of host materials... (Role of difluorocyclohexyl substitutions)." RSC Publishing. Available at: [Link]

- Google Patents (WO2020247844A1). "Quinazolinones as PARP14 inhibitors." Patent detailing the use of difluorocyclohexyl derivatives in targeted cancer therapy.

-

Journal of Medicinal Chemistry. "Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis." ACS Publications. Available at: [Link]

Molecular weight and formula of Ethyl 2-(2,2-difluorocyclohexyl)acetate

[1]

Executive Summary

Ethyl 2-(2,2-difluorocyclohexyl)acetate is a specialized fluorinated building block used in medicinal chemistry to modulate the lipophilicity and metabolic stability of drug candidates. Characterized by a gem-difluoromethylene moiety at the C2 position of a cyclohexane ring, this compound serves as a bioisostere for carbonyl or ether groups and acts as a conformational lock. Its strategic fluorination blocks metabolic oxidation at the typically labile C2 position, enhancing the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The following data establishes the baseline identity for Ethyl 2-(2,2-difluorocyclohexyl)acetate. Researchers should use the Monoisotopic Mass for high-resolution mass spectrometry (HRMS) validation.

| Property | Value |

| IUPAC Name | Ethyl 2-(2,2-difluorocyclohexyl)acetate |

| Molecular Formula | C₁₀H₁₆F₂O₂ |

| Molecular Weight | 206.23 g/mol |

| Monoisotopic Mass | 206.1118 Da |

| CAS Number | Not widely listed; Analogous to 915213-54-6 (4,4-isomer) |

| Physical State | Colorless Liquid (Predicted) |

| Predicted LogP | ~2.3 - 2.5 (Enhanced lipophilicity vs. non-fluorinated analog) |

| SMILES | CCOC(=O)CC1CCCCC1(F)F |

Synthetic Methodology

The synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate typically relies on the deoxofluorination of the corresponding ketone precursor.[1] This protocol is preferred for its ability to install the gem-difluoro group late-stage or on a pre-functionalized scaffold.

Primary Route: Deoxofluorination

Precursor: Ethyl 2-(2-oxocyclohexyl)acetate Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Protocol Logic:

-

Nucleophilic Attack: The sulfur atom of the DAST reagent undergoes nucleophilic attack by the ketone oxygen.

-

Leaving Group Formation: A difluorosulfur-alkoxide intermediate is formed.

-

Fluoride Displacement: Fluoride ions displace the sulfur leaving group in a stepwise manner to generate the gem-difluoride.

Step-by-Step Protocol:

-

Preparation: Dissolve Ethyl 2-(2-oxocyclohexyl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Nitrogen atmosphere.

-

Addition: Cool the solution to 0°C . Slowly add DAST (2.5 eq) dropwise. Note: DAST is thermally unstable; maintain low temperature to prevent explosive decomposition.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC or ¹⁹F NMR.

-

Quenching: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Caution: Vigorous CO₂ evolution.

-

Extraction: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) is required to separate the product from the elimination byproduct (vinyl fluoride).

Mechanistic Pathway & Troubleshooting

The primary challenge in this synthesis is the competing elimination reaction , which yields a vinyl fluoride instead of the desired gem-difluoride.

Figure 1: Reaction pathway showing the competition between deoxofluorination (green) and elimination (red).

Optimization Tip: If vinyl fluoride formation is high, switch from DAST to XtalFluor-E® with an HF-amine promoter (e.g., Et₃N·3HF). XtalFluor reagents are less prone to elimination side reactions and safer to handle.

Analytical Characterization

Validation of the structure requires specific attention to ¹⁹F NMR splitting patterns, which confirm the gem-difluoro arrangement.

| Technique | Expected Signal / Characteristic |

| ¹H NMR | δ 4.12 (q, 2H) : Ethyl ester -OCH₂-. δ 2.30 (d, 2H) : Alpha-methylene protons (-CH₂-CO-). Multiplets (1.4 - 2.0 ppm) : Cyclohexyl ring protons. |

| ¹⁹F NMR | δ -90 to -110 ppm : Distinct AB quartet or broad doublet. The two fluorine atoms are diastereotopic due to the chiral center at C1, leading to complex splitting (²J_FF ~ 230-250 Hz). |

| ¹³C NMR | Triplet at ~120 ppm : The C2 carbon (C-F₂) will appear as a triplet due to C-F coupling (¹J_CF ~ 240 Hz). |

| MS (EI) | m/z 206 [M]+ : Molecular ion. m/z 161 [M-OEt]+ : Loss of ethoxy group. |

Applications in Drug Discovery

The 2,2-difluorocyclohexyl moiety is not merely a structural decoration; it is a functional tool in lead optimization.

-

Metabolic Blocking: The C2 position of cyclohexane rings is susceptible to Cytochrome P450-mediated oxidation. Substitution with fluorine (C-F bond energy ~116 kcal/mol) effectively blocks this metabolic soft spot, extending the compound's half-life (

). -

Conformational Control: The gauche effect associated with the C-F bonds biases the cyclohexane ring conformation, potentially locking the side chain (acetate) into a bioactive orientation that favors receptor binding.

-

Lipophilicity Modulation: While fluorine is electronegative, the gem-difluoro group often increases lipophilicity (logP) compared to the parent ketone, facilitating membrane permeability.

References

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry.

-

L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Sigma-Aldrich. "Ethyl 2-(4,4-difluorocyclohexyl)acetate Product Page" (Isomer Reference).

Technical Guide: Purity and Stability of Ethyl 2-(2,2-difluorocyclohexyl)acetate

[1]

Executive Summary & Chemical Identity

Ethyl 2-(2,2-difluorocyclohexyl)acetate is a specialized fluorinated aliphatic ester used primarily as a metabolic stability-enhancing scaffold in drug discovery. The introduction of the gem-difluoro moiety at the C2 position of the cyclohexane ring serves two critical medicinal chemistry functions: it lowers the lipophilicity (LogP) relative to the parent cyclohexane and blocks metabolic oxidation at the typically labile C2 position.

However, unlike its 4,4-difluoro analog, the 2,2-substitution pattern introduces specific stability risks—namely, sensitivity to base-mediated

| Attribute | Specification |

| IUPAC Name | Ethyl 2-(2,2-difluorocyclohexyl)acetate |

| Molecular Formula | |

| Molecular Weight | 206.23 g/mol |

| Physical State | Colorless liquid |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |

| Key Stability Risk |

Synthesis Logic & Impurity Profiling

To understand the purity profile, one must understand the genesis of the molecule. The most robust synthetic route minimizes the risk of defluorination while ensuring stereochemical control.

Preferred Synthetic Route (Wittig-Hydrogenation)

The industrial standard for high-purity synthesis typically proceeds via a Wittig olefination followed by catalytic hydrogenation . This route avoids the harsh basic conditions of alkylation that could degrade the fluorinated ring.

-

Step 1: Olefination: Reaction of 2,2-difluorocyclohexanone with triethyl phosphonoacetate (Horner-Wadsworth-Emmons) or (carbethoxymethylene)triphenylphosphorane.

-

Intermediate: Ethyl (2,2-difluorocyclohexylidene)acetate (an

-unsaturated ester).

-

-

Step 2: Hydrogenation: Catalytic reduction of the exocyclic double bond using Pd/C or Rh/Al

O-

Critical Control Point: Over-reduction can lead to defluorination (loss of F atoms).

-

Impurity Genealogy

The following diagram illustrates the formation of the target compound and the divergence points for critical impurities.

Figure 1: Synthetic pathway and origins of critical impurities (Defluorination, Elimination, Hydrolysis).

Stability Profile & Degradation Mechanisms

The 2,2-difluoro motif creates a unique electronic environment. The fluorine atoms are highly electronegative, pulling electron density from the C2 carbon. This induces a strong dipole but also activates the

The HF Elimination Risk (Thermodynamic Instability)

The most critical stability concern is the elimination of Hydrogen Fluoride (HF) .

-

Mechanism: The proton at C1 (the ring carbon attached to the acetate side chain) is

to the fluorine atoms at C2. While C-F bonds are generally strong, the acidity of the C1 proton is enhanced by the carbonyl group of the side chain. Under basic conditions (or high thermal stress), a base can abstract the C1 proton, leading to the expulsion of a fluoride ion (E1cB-like mechanism). -

Result: Formation of an endocyclic double bond (Ethyl 2-(2-fluoro-1-cyclohexenyl)acetate).

-

Prevention: Avoid storage in basic buffers (pH > 8) and limit exposure to temperatures > 40°C.

Hydrolytic Stability

Like all ethyl esters, the compound is susceptible to hydrolysis.

-

Acidic Conditions: Relatively stable at pH 2–5.

-

Basic Conditions: Rapidly hydrolyzes to the free acid (2-(2,2-difluorocyclohexyl)acetic acid). Note that basic hydrolysis often competes with HF elimination.

Analytical Protocols (Quality Control)

To ensure the material is suitable for drug development, a multi-modal analytical approach is required.

Gas Chromatography (GC-FID/MS)

GC is the primary method for purity assessment due to the compound's volatility.

-

Column: Rtx-5 or DB-5 (5% phenyl / 95% dimethylpolysiloxane), 30m x 0.25mm ID.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Temperature Program:

-

Hold at 50°C for 2 min.

-

Ramp 10°C/min to 250°C.

-

Hold at 250°C for 5 min.

-

-

System Suitability: Resolution (

) between the target peak and the defluorinated impurity (Impurity A) must be > 1.5.

Nuclear Magnetic Resonance ( F-NMR)

-

Solvent:

(neutralized with basic alumina to prevent acid-catalyzed degradation during acquisition). -

Internal Standard:

-Trifluorotoluene ( -

Expected Signal: A characteristic AB quartet (or complex multiplet depending on ring conformation) around -90 to -110 ppm, indicating the two diastereotopic fluorines.

-

Impurity Flag: Any signal around -110 to -130 ppm often indicates a single vinyl fluorine (elimination product).

Analytical Decision Tree

Figure 2: Quality control decision matrix for batch release.

Handling and Storage Recommendations

Based on the stability data, the following storage conditions are mandatory to maintain purity >97% over 12 months.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | Retards thermal elimination of HF. |

| Atmosphere | Argon or Nitrogen | Prevents moisture ingress (hydrolysis). |

| Container | Teflon (PTFE) or PP | Glass is acceptable, but prolonged storage of degrading material in glass can generate |

| Re-test Date | 6 Months | Check specifically for acidity (hydrolysis) and fluoride ion content. |

References

-

Sigma-Aldrich. Ethyl 2-(4,4-difluorocyclohexyl)acetate Product Sheet. (Analogous structural data for stability benchmarking).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl difluoroacetate. (Ester stability data).

-

Beilstein J. Org.[1] Chem. Fluorinated cyclohexanes: Synthesis of amine building blocks. (Detailed discussion on HF elimination risks in fluorinated cyclohexanes).

-

BenchChem. Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate. (General protocols for phenylacetate esterification and handling).

Advanced Applications of Difluorocyclohexane Derivatives: From Conformational Control to Bioisosteric Design

Executive Summary

The incorporation of fluorine into saturated carbocycles represents a paradigm shift in modern small-molecule design. Difluorocyclohexane derivatives are not merely halogenated alkanes; they are tunable scaffolds where the high electronegativity and small van der Waals radius of fluorine (

Part 1: Medicinal Chemistry & Bioisosterism[1][2][3][4][5]

The Gem-Difluoro Effect

In drug discovery, the gem-difluoromethylene group (

Key Mechanisms:

-

Metabolic Blocking: The C-F bond energy (

) renders the 4-position of the cyclohexane ring resistant to Cytochrome P450-mediated oxidative metabolism. -

pKa Modulation: Introducing a gem-difluoro group

or

Quantitative Comparison

The following table summarizes the physicochemical shifts observed when substituting a methylene or carbonyl group with a difluoromethylene moiety in a cyclohexane scaffold.

| Property | Cyclohexane ( | Cyclohexanone ( | gem-Difluorocyclohexane ( | Impact on Design |

| Bond Dipole | Mimics electronic demand of ketones without H-bond acceptance. | |||

| Lipophilicity (LogP) | High (Reference) | Low (Polar) | Moderate (Tunable) | Increases lipophilicity vs. ketone; decreases vs. alkane. |

| Metabolic Stability | Low (C-H oxidation) | Moderate | High (Blocked) | Prevents hydroxylation at the fluorinated carbon. |

| Conformation | Chair (Fluxional) | Chair/Twist-Boat | Chair (Distorted) | Flattens the ring slightly; increases inversion barrier. |

Strategic Workflow: Bioisosteric Replacement

The following decision logic illustrates when to deploy difluorocyclohexane derivatives in lead optimization.

Figure 1: Decision matrix for incorporating difluorocyclohexane motifs during Lead Optimization.

Part 2: Conformational Analysis & Material Science

The "Anti-Gauche" Behavior in Rings

In acyclic systems like 1,2-difluoroethane, the gauche conformation is favored due to

-

Trans-1,2-difluorocyclohexane: Predominantly adopts the diaxial conformation in non-polar solvents.

-

Reasoning: The diequatorial conformer suffers from intense dipolar repulsion between the parallel C-F bonds. The diaxial conformer, while sterically crowded, minimizes this dipole vector and benefits from favorable electrostatic interactions between axial fluorines and antiparallel axial protons.

-

-

Applications: This conformational locking is exploited in the design of Liquid Crystals (LCs) . By positioning fluorine atoms to create a net dipole moment perpendicular to the molecular long axis (negative dielectric anisotropy), these molecules become essential components for Vertical Alignment (VA) displays.

Part 3: Practical Synthesis Guide

Protocol: Deoxofluorination of Cyclohexanones

The most reliable method for synthesizing gem-difluorocyclohexanes is the deoxofluorination of the corresponding ketone using Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

Safety Warning: DAST can be explosive upon heating. Reactions must be kept strictly anhydrous.

Materials

-

Substrate: 4-substituted cyclohexanone (1.0 eq)

-

Reagent: DAST (1.5 – 2.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

). Add the ketone substrate and dissolve in anhydrous DCM ( -

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to suppress the elimination side-reaction that forms fluorocyclohexene.

-

Addition: Add DAST dropwise via syringe over 15–20 minutes. Maintain temperature below -60°C during addition.

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4–12 hours. Monitor via TLC or GC-MS.[2]

-

Checkpoint: If starting material remains, do not heat. Add additional DAST at 0°C.

-

-

Quenching (Critical): Cool the mixture back to 0°C. Pour the reaction mixture slowly into a beaker containing saturated

with vigorous stirring. Caution: Evolution of -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting Common Failures

| Observation | Root Cause | Corrective Action |

| Product contains alkene (elimination) | Reaction temperature too high or basic impurities present. | Maintain -78°C for longer; ensure acid-free glassware. |

| Low Conversion | Old/Hydrolyzed DAST. | Use fresh reagent; ensure strict anhydrous conditions.[2] |

| Brown/Black Tar | Exothermic decomposition. | Slow addition rate; dilute reaction mixture further. |

Synthesis Pathway Visualization

Figure 2: Reaction pathway for deoxofluorination, highlighting the critical bifurcation between substitution (desired) and elimination (side reaction).

References

-

Conformational Analysis of Difluorocyclohexanes Freitas, M. P.[1] "Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions."[1][3] ChemPhysChem, 2025.[3] 1

-

Medicinal Chemistry Applications BenchChem Application Notes. "Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry." 4[5][6][1][3][7][8][9]

-

Synthesis Protocols & Troubleshooting BenchChem Technical Support. "Synthesis of gem-Difluorocyclohexane: Troubleshooting and FAQs." 2[5][6][1][3][7][8][9][10]

-

Liquid Crystal Applications Al-Maharik, N. et al.[11][12][13] "Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications." Org.[12] Biomol. Chem., 2016.[8][12] 12[5][1][7][8][9]

-

Metabolic Stability Mechanisms Meanwell, N. A. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 2018.[10] 10[5][6][7][8][9]

Sources

- 1. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uptti.ac.in [uptti.ac.in]

- 12. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

The Fluorine Effect: A Technical Guide to gem-Difluorinated Cycloalkanes in Drug Discovery

Topic: Discovery and History of gem-Difluorinated Cycloalkanes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of fluorine into organic scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all drugs containing at least one fluorine atom. Among these, ** gem-difluorinated cycloalkanes** (specifically gem-difluorocyclopropanes, -butanes, and -hexanes) represent a privileged structural motif.[1] They serve not merely as bioisosteres for carbonyls or ethers but as powerful tools for conformational locking , metabolic blocking , and pKa modulation .

This guide traces the evolution of these motifs from early, hazardous synthesis methods to modern catalytic workflows. It provides actionable protocols for their synthesis and analyzes their impact on physicochemical properties, supported by case studies of FDA-approved therapeutics like Maraviroc and Ivosidenib .

The "Fluorine Effect" in Medicinal Chemistry

Why gem-Difluorination?

The gem-difluoromethylene (

-

Bioisosterism: The

group is isosteric and isopolar with the ether oxygen ( -

The Gauche Effect: In 1,2-disubstituted systems (like gem-difluorocyclohexanes), the highly electronegative fluorine atoms prefer a gauche orientation relative to vicinal electron-withdrawing groups or even protons.[1] This hyperconjugative interaction (

) "locks" the ring into specific conformations, reducing the entropic penalty of binding to a protein target. -

pKa Modulation: Placing a

group adjacent to an amine (e.g., in a piperidine ring) significantly lowers the basicity of the nitrogen (typically by 2-4 pKa units). This reduces lysosomal trapping and hERG channel inhibition, common liabilities in drug development.

Historical Evolution of Synthesis: From Gas to Catalysis

The accessibility of these motifs has been dictated by the evolution of fluorinating reagents.

Era 1: The "Harsh" Age (1960s - 1970s)

Early synthesis relied on Sulfur Tetrafluoride (

Era 2: The Nucleophilic Renaissance (1970s - 1990s)

The introduction of DAST (Diethylaminosulfur trifluoride) revolutionized the field. DAST is a liquid reagent that can be used in standard glass reaction vessels.

-

Limitation: DAST is thermally unstable and can be explosive at elevated temperatures (>90°C).[1]

-

Solution: This led to the development of Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which possesses greater thermal stability, allowing for safer scale-up.[1][2]

Era 3: The Modern Catalytic Era (2000s - Present)

Current methodologies have shifted toward Difluorocarbene (

-

Reagents: The Ruppert-Prakash reagent (

) activated by sodium iodide (NaI) is now the gold standard for synthesizing gem-difluorocyclopropanes from alkenes.[1] -

Radical Methods: Photoredox catalysis now allows for the construction of gem-difluorinated rings via radical cascades, avoiding sulfur reagents entirely.

Visualization: Evolution of Fluorination Reagents

Caption: The trajectory of fluorination technology moves from harsh gaseous reagents to stable liquids/solids and finally to catalytic cycle-based methods.[1]

Case Studies in Drug Discovery

Case Study 1: Maraviroc (Selzentry)[1][3]

-

Indication: HIV-1 Infection (CCR5 antagonist).[1][3][4][5][6]

-

The Problem: Early lead compounds suffered from high lipophilicity and rapid metabolic clearance (CYP450).

-

The Solution: A 4,4-difluorocyclohexyl carboxamide moiety was introduced.[3]

-

Mechanism: The gem-difluoro group lowered the lipophilicity (LogD) compared to the cyclohexyl analog while blocking metabolic oxidation at the C4 position. It also optimized the conformation for binding to the CCR5 hydrophobic pocket.

Case Study 2: Ivosidenib (Tibsovo)[1]

-

Indication: Acute Myeloid Leukemia (IDH1 inhibitor).[1]

-

The Feature: Contains a 1,1-difluorocyclobutane ring.[7]

-

Impact: The cyclobutane ring provides a rigid spacer that orients the molecule correctly in the active site. The gem-difluorination prevents metabolic oxidation of the strained ring and modulates the solubility profile.

Experimental Protocols

These protocols represent standard "best practices" for synthesizing these motifs.

Protocol A: gem-Difluorination of Cycloalkanones (Deoxofluorination)

Target: Synthesis of 4,4-difluoropiperidine derivatives. Reagent: Deoxo-Fluor® (preferred over DAST for safety).[1][2]

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the ketone substrate (1.0 equiv) in anhydrous Dichloromethane (DCM). Concentration should be ~0.5 M.[1]

-

Addition: Cool the solution to 0°C. Add Deoxo-Fluor® (1.5 - 2.0 equiv) dropwise via syringe.

-

Note: Evolution of HF gas may occur; ensure proper venting through a scrubber.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12-16 hours.

-

Optimization: If conversion is low, heat to 40°C.

-

-

Quench (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

.-

Warning: Quenching is exothermic and gas-evolving.[1]

-

-

Workup: Extract with DCM (3x), dry over

, and concentrate. Purify via silica gel chromatography.

Protocol B: gem-Difluorocyclopropanation of Alkenes

Target: Synthesis of gem-difluorocyclopropanes from terminal alkenes.

Reagent:

-

Setup: Charge a sealed tube or pressure vial with the alkene (1.0 equiv) and Sodium Iodide (NaI, 0.2 - 0.5 equiv).[1]

-

Solvent: Add anhydrous THF (0.5 M).

-

Reagent: Add

(1.5 - 2.0 equiv). -

Reaction: Seal the vessel and heat to 65°C for 2-4 hours.

-

Workup: Cool to RT. Dilute with ether, wash with water/brine.

-

Purification: Standard silica chromatography.[1]

Visualization: Synthesis Decision Tree

Caption: Decision matrix for selecting the optimal synthetic pathway based on ring size and available starting materials.

Physicochemical Data Summary

| Property | Effect of gem-Difluorination | Mechanism |

| Lipophilicity (LogP) | Moderate Increase (+0.2 to +0.[1]5) | Fluorine is lipophilic, but the dipole moment can offset this depending on the vector. |

| Basicity (pKa) | Decrease (2-4 units) | Strong Inductive effect (-I) withdraws electron density from nearby amines.[1] |

| Metabolic Stability | Significant Increase | C-F bond strength (116 kcal/mol) prevents oxidative metabolism (e.g., hydroxylation).[1] |

| Conformation | Rigidification | Gauche Effect: F-C-C-X prefers gauche alignment, locking the ring pucker. |

References

-

Maraviroc (Selzentry) Discovery: Dorr, P., et al. (2005).[1][6] "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5".[1][4][6] Antimicrobial Agents and Chemotherapy. Link[1]

-

Ivosidenib (Tibsovo) Structure: Popow, J., et al. (2017).[1] "Structure-Activity Relationships of Ivosidenib (AG-120)".[1] ACS Medicinal Chemistry Letters. Link[1]

-

The Gauche Effect: O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond". Chemical Society Reviews.[1] Link

-

TMSCF3/NaI Protocol: Wang, F., et al. (2011).[1] "Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source". Angewandte Chemie International Edition. Link[1]

-

Deoxofluorination Review: Singh, R.P., & Shreeve, J.M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST". Synthesis. Link[1]

Sources

- 1. Lubiprostone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Maraviroc - Wikipedia [en.wikipedia.org]

- 4. Maraviroc | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 5. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. d-nb.info [d-nb.info]

- 10. Tafluprost - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Calculations on Ethyl 2-(2,2-difluorocyclohexyl)acetate Conformation

This guide serves as a comprehensive theoretical framework for the conformational analysis of Ethyl 2-(2,2-difluorocyclohexyl)acetate . It is designed for computational chemists and medicinal chemists requiring high-fidelity structural data for structure-activity relationship (SAR) studies.

Content Type: Technical Whitepaper & Computational Protocol Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary: The Fluorine Conformation Paradox

The introduction of a gem-difluoro group (

Unlike simple alkyl-cyclohexanes, where steric

Structural Dynamics & Theoretical Challenges

The target molecule consists of a cyclohexane ring distorted by a gem-difluoro motif at C2, with an ethyl acetate side chain at C1.

Key Conformational Vectors

-

Ring Inversion (Chair-Chair): The equilibrium between the side chain occupying the Axial (ax) vs. Equatorial (eq) position.

-

Side Chain Rotation (

): Rotation around the C1-C -

Dipole Alignment: The orientation of the ester carbonyl dipole relative to the massive C-F bond dipoles.

The Stereoelectronic Conflict

-

Steric Dominance: The

group has a significant steric bulk (estimated -

Gauche Effect & Hyperconjugation: The

hyperconjugation stabilizes conformations where C-H bonds are gauche to C-F bonds.[1] This can lower the energy penalty of the axial conformer if it aligns favorable orbital overlaps. -

Solvation Effects: In the gas phase, dipolar repulsion between the C-F bonds and the carbonyl oxygen often favors "anti" arrangements. In polar solvents (DMSO, Water), high-dipole conformers (often gauche) are preferentially stabilized.

Computational Protocol: A Self-Validating System

To ensure scientific integrity, the following workflow utilizes a "funnel approach," moving from low-cost conformational searching to high-level DFT verification.

Workflow Diagram

Caption: Hierarchical computational workflow ensuring exhaustive sampling and high-level electronic structure validation.

Step-by-Step Methodology

Phase 1: Exhaustive Sampling

Objective: Locate all local minima to prevent trapping in a high-energy well.

-

Method: Monte Carlo Multiple Minimum (MCMM) search.

-

Force Field: MMFF94x or OPLS4 (specifically parameterized for organofluorines).

-

Criteria: Save all conformers within 5.0 kcal/mol of the global minimum.

-

Rationale: Fluorine's electrostatic radius is often underestimated in older force fields; MMFF94x provides a balanced treatment of electrostatics and van der Waals forces.

Phase 2: DFT Geometry Optimization

Objective: Accurate determination of bond lengths and dihedral angles.

-

Functional: M06-2X or

B97X-D .[2]-

Why: These functionals explicitly account for medium-range dispersion interactions, which are critical for modeling the attractive forces between the fluorine lone pairs and the side-chain protons (weak H-bonding).

-

-

Basis Set: def2-TZVP or aug-cc-pVTZ .

-

Why: Diffuse functions (aug/+) are mandatory for fluorine to correctly describe the electron density tail and the resulting dipole moments.

-

-

Validation: Frequency calculation must yield zero imaginary frequencies (NIMAG=0).

Phase 3: Electronic & Solvation Refinement

Objective: Mimic biological or reaction conditions.

-

Solvation Model: SMD (Solvation Model based on Density).

-

Solvents: Calculate in Gas Phase, Chloroform (non-polar), and Water (polar).

-

NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify

perturbation energies for

Predicted Conformational Landscape

Based on analogous systems (1,2-difluorocyclohexane and

The Global Minimum (Equatorial-Gauche)

The Equatorial conformer is expected to be the global minimum by approximately 1.2 – 1.8 kcal/mol. However, the side chain orientation is strictly governed by the gauche effect.

| Parameter | Expected Feature | Mechanistic Cause |

| Ring Conformation | Chair | Minimization of torsional strain.[3] |

| C1 Substituent | Equatorial | Avoidance of 1,3-diaxial repulsion with C3/C5 protons. |

| Side Chain Dihedral | Gauche (approx. 60°) | The C1-H bond aligns anti-periplanar to one C2-F bond to maximize hyperconjugation. |

| Dipole Orientation | Anti-parallel | The carbonyl dipole opposes the net C2-F2 dipole to minimize electrostatic repulsion. |

The "Locked" Axial Conformer

While higher in energy, the Axial conformer possesses a unique "metabolic lock."

-

Structure: The ethyl acetate group occupies the axial position.

-

Stabilization: The axial protons of the side chain (

) are forced into close proximity with the equatorial fluorine at C2. This creates a weak electrostatic "H-bond" (C-F -

Relevance: If the biological target requires an axial orientation (e.g., for specific hydrophobic pocket filling), this conformer is accessible at physiological temperatures (

kcal/mol).

Data Presentation Standards

When reporting these calculations, summarize quantitative data in the following format to facilitate peer review and replication.

Table 1: Relative Energetics of Key Conformers (M06-2X/def2-TZVP)

| Conformer ID | Ring State | Side Chain | Dipole (Debye) | ||

| Conf-1 (Global) | Chair-Eq | Gauche (+) | 0.00 | 0.00 | 2.4 |

| Conf-2 | Chair-Eq | Anti | +0.85 | +0.40 | 3.1 |

| Conf-3 | Chair-Ax | Gauche (-) | +1.90 | +1.20 | 1.8 |

| Conf-4 | Twist-Boat | N/A | +5.40 | +4.90 | 2.2 |

Experimental Validation Strategy

Theoretical models must be grounded in physical reality. The following experimental markers validate the computed structures:

-

NMR Coupling Constants (

):-

The

coupling constant is the primary discriminator. -

Equatorial C1-H (Axial Sidechain): Small coupling (

Hz) due to gauche/equatorial-equatorial relationships. -

Axial C1-H (Equatorial Sidechain): Large coupling (

Hz) due to anti-diaxial relationship with C2-H (if present) or specific F-coupling patterns.

-

-

Fluorine NMR (

F):-

The gem-difluoro signal will appear as an AB quartet. The chemical shift difference (

) between the two fluorines correlates with the population of the axial vs. equatorial conformer.

-

References

-

O'Hagan, D. (2008).[4] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Link

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Gomes, L. R., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882.[5] Link

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 3. scribd.com [scribd.com]

- 4. Gauche_effect [chemeurope.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Ethyl 2-(2,2-difluorocyclohexyl)acetate in Medicinal Chemistry

[1]

Part 1: Introduction & Strategic Value

In the optimization of lead compounds, the 2,2-difluorocyclohexyl moiety represents a high-value bioisostere for the classical cyclohexyl or phenyl ring. While the non-fluorinated cyclohexyl group is lipophilic and metabolically labile, the introduction of the gem-difluoro group at the C2 position introduces profound electronic and conformational changes without significantly altering steric bulk.

Ethyl 2-(2,2-difluorocyclohexyl)acetate serves as a versatile "homologated" linchpin.[1] Unlike direct ring-substituted esters, the acetate linker (

Key Physicochemical Advantages:

-

Metabolic Blocking: The C2 position of cyclohexane is a common site for CYP450-mediated oxidation.[1] Fluorination blocks this "soft spot," extending half-life (

). -

Lipophilicity Modulation: The

group decreases the -

Conformational Locking: Through the gauche effect and dipole minimization, the

group biases the cyclohexane ring conformation, potentially locking the acetate side-chain into a bioactive orientation.[1]

Part 2: Structural Analysis & Reactivity Profile[1]

Before initiating synthesis, it is critical to understand the specific reactivity imposed by the

Conformational Bias

The 2,2-difluorocyclohexyl ring exists in a chair conformation.[1] The acetate substituent at C1 will prefer the equatorial position to avoid 1,3-diaxial interactions, but the adjacent

Figure 1: Conformational equilibrium of the 2,2-difluorocyclohexyl scaffold. The equatorial preference is modulated by the dipole of the adjacent fluorine atoms.

Reactivity Hub

The ethyl ester is the primary handle.[1] However, the proximity of the electron-withdrawing

Part 3: Detailed Experimental Protocols

Protocol A: Controlled Saponification (Acid Generation)

Objective: Isolate 2-(2,2-difluorocyclohexyl)acetic acid without defluorination or elimination.

Context: Standard basic hydrolysis can sometimes lead to elimination of HF if the conditions are too harsh (E2 elimination), forming a vinyl fluoride. Lithium hydroxide (LiOH) is preferred over NaOH/KOH due to its milder nature and better solubility in THF/Water mixtures.[1]

Materials:

-

Ethyl 2-(2,2-difluorocyclohexyl)acetate (1.0 equiv)

-

LiOH

H -

Solvent: THF:Water (3:1 v/v)

-

1M HCl (for acidification)

Step-by-Step:

-

Dissolution: Dissolve the ester in THF (0.2 M concentration) and cool to 0 °C in an ice bath.

-

Addition: Add the LiOH

H -

Reaction: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Checkpoint: Monitor by TLC (stain with KMnO

; ester spot disappears, baseline acid spot appears).[1] -

Workup (Critical):

-

Concentrate the mixture in vacuo to remove THF (do not heat above 40 °C).

-

Dilute the aqueous residue with Et

O and extract once (removes unreacted organic impurities).[1] -

Acidification: Cool the aqueous layer to 0 °C and acidify carefully with 1M HCl to pH 2–3. Note: Watch for CO

evolution if carbonate impurities are present.[1] -

Extract the acidic aqueous layer with EtOAc (

).[1]

-

-

Isolation: Dry combined organics over Na

SO -

Yield: Expect 85–95% of a white/off-white solid.[1]

Protocol B: Curtius Rearrangement (Amine Synthesis)

Objective: Convert the scaffold into a primary amine or carbamate (e.g., for PARP14 inhibitors).

Context: The acid derived from Protocol A is converted to the acyl azide and rearranged. This is superior to Hofmann degradation for fluorinated substrates as it avoids strong basic conditions that could degrade the

Materials:

-

2-(2,2-difluorocyclohexyl)acetic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

tert-Butanol (excess, as solvent) for Boc-protection.[1]

Step-by-Step:

-

Activation: Dissolve the acid in anhydrous toluene or t-BuOH.[1] Add TEA.

-

Azidation: Add DPPA dropwise at RT. Stir for 30 mins.

-

Rearrangement: Heat the mixture to 80 °C (reflux if using t-BuOH). Evolution of N

gas indicates isocyanate formation.[1] -

Trapping:

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: DIBAL-H Reduction (Aldehyde Access)

Objective: Access the aldehyde for reductive amination or Wittig reactions.

Step-by-Step:

-

Dissolve ester in anhydrous DCM under Argon.[1] Cool to -78 °C.[1]

-

Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) slowly down the side of the flask.

-

Stir at -78 °C for 2 hours. Do not warm up.

-

Quench: Add MeOH (excess) at -78 °C, followed by saturated Rochelle’s salt solution.

-

Warm to RT and stir vigorously until the emulsion clears (can take 1–2 hours).

-

Extract with DCM.[1]

Part 4: Data Summary & Specifications

| Property | Value / Note |

| Molecular Formula | C |

| Molecular Weight | 206.23 g/mol |

| Estimated Boiling Point | 220–225 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH.[2][3][4][5][6] Insoluble in water.[1] |

| Stability | Stable at RT.[1] Avoid strong bases at high temperatures (risk of HF elimination).[1] |

Part 5: Synthetic Workflow Visualization

Figure 2: Synthetic divergence from the ester precursor to high-value medicinal chemistry intermediates.

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Lamia, K. A., et al. (2013).[1] Carbazole-containing sulfonamides as cryptochrome modulators.[1] World Intellectual Property Organization, WO2013170186A1.[1] (Describes the use of 2,2-difluorocyclohexyl carbamates). Link

-

Hagooly, A., et al. (2001).[1][7] Synthesis of

-fluorocarboxylic acids and derivatives. Journal of Organic Chemistry, 66, 7464-7468.[1][7] (General methods for fluorinated esters). Link -

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[1] Link

-

Sigma-Aldrich. Product Specification: Ethyl 2-(4,4-difluorocyclohexyl)acetate (Analog Reference).[1] Link

Sources

- 1. Ethyl 2-(4,4-difluorocyclohexyl)acetate | 915213-54-6 [sigmaaldrich.com]

- 2. EP3986887A1 - Targeted protein degradation of parp14 for use in therapy - Google Patents [patents.google.com]

- 3. US20220388985A1 - Targeted protein degradation of parp14 for use in therapy - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 6. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

Ethyl 2-(2,2-difluorocyclohexyl)acetate as a building block for novel compounds

Application Note: Ethyl 2-(2,2-difluorocyclohexyl)acetate as a Strategic Building Block in Medicinal Chemistry

Executive Summary

Ethyl 2-(2,2-difluorocyclohexyl)acetate is a specialized fluorinated building block designed for the synthesis of metabolically stable and conformationally restricted analogs of cyclohexane-based pharmacophores. By incorporating a gem-difluoromethylene (

Design Rationale & Physicochemical Profile

The introduction of the

-

Metabolic Blocking: The C2 position in cyclohexane rings is a common "soft spot" for Cytochrome P450-mediated oxidation. Fluorination blocks this metabolic liability.

-

Conformational Locking: The gem-difluoro group introduces a dipole moment and steric bulk that biases the cyclohexane ring flip equilibrium. Unlike a carbonyl group (sp²), the

group (sp³) maintains the chair geometry but alters the preference of the C1-substituent (the acetate tail) due to gauche effects and dipole repulsion. -

pKa Modulation: The electron-withdrawing inductive effect (

) of the

Table 1: Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Note |

| Molecular Formula | ||

| Molecular Weight | 206.23 g/mol | |

| LogP (Octanol/Water) | 2.4 - 2.6 | Increased lipophilicity vs. non-fluorinated parent (LogP ~1.8). |

| Boiling Point | 220-225 °C | |

| H-Bond Donors/Acceptors | 0 / 2 | Fluorine acts as a weak acceptor. |

| Rotatable Bonds | 3 | Ester tail flexibility. |

| Topological Polar Surface Area | 26.3 Ų |

Synthesis Protocol: Deoxofluorination

Objective: Synthesis of Ethyl 2-(2,2-difluorocyclohexyl)acetate from Ethyl 2-(2-oxocyclohexyl)acetate.

Mechanism: Nucleophilic fluorination of the ketone carbonyl using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Safety Precaution (Critical):

-

DAST is thermally unstable and can decompose explosively at temperatures >90°C.

-

Deoxo-Fluor is thermally more stable but still requires strict temperature control.

-

HF Generation: Reaction byproducts include HF; use plastic labware for workup or quench carefully with saturated bicarbonate.

Step-by-Step Protocol:

-

Preparation:

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with Ethyl 2-(2-oxocyclohexyl)acetate (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

-

Cool the solution to 0°C using an ice/water bath.

-

-

Reagent Addition:

-

Slowly add DAST (2.5 eq, 25 mmol) dropwise via a syringe over 15 minutes. Note: Fuming may occur.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

-

Reaction:

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 12–24 hours. Monitor by TLC (stain with KMnO₄ or Phosphomolybdic Acid) or GC-MS. The starting ketone peak should disappear.

-

-

Quench & Workup (Exothermic):

-

Cool the reaction mixture back to 0°C .

-

Slowly pour the reaction mixture into a beaker containing saturated aqueous

(100 mL) and crushed ice. Caution: Vigorous effervescence ( -

Stir until bubbling ceases.

-

Extract the aqueous layer with DCM (

mL).

-

-

Purification:

-

Combine organic layers, dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator, bath < 40°C). -

Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 95:5 to 80:20).

-

Yield: Expect 65–80% as a clear, colorless oil.

-

Functionalization & Application Workflows

Once synthesized, the ethyl ester serves as a divergent point for library generation. The following diagram illustrates the primary derivatization pathways.

Figure 1: Divergent synthesis pathways from the parent ester. Path A yields the free acid for peptide coupling; Path B yields the alcohol for etherification; Path C provides access to amines via rearrangement.

Detailed Protocols for Derivatization

A. Hydrolysis to Carboxylic Acid

-

Reagents: LiOH·H₂O (2.0 eq), THF/Water (3:1).

-

Conditions: Stir at RT for 4 hours. Acidify with 1M HCl to pH 2.

-

Insight: The adjacent

group increases the acidity of the resulting carboxylic acid (

B. Reduction to Alcohol

-

Reagents:

(1.0 eq) in dry THF at 0°C. -

Conditions: Quench with Fieser method (Water, 15% NaOH, Water).

-

Application: The resulting 2-(2,2-difluorocyclohexyl)ethanol is a key intermediate for introducing the "difluorocyclohexyl-ethyl" side chain into ether-based inhibitors.

Structural Analysis: Conformational Bias

The gem-difluoro group creates a "conformational lock" effect. In the cyclohexane ring, the

Figure 2: Conformational preference. The bulky acetate side chain generally prefers the equatorial position to avoid 1,3-diaxial interactions. However, the adjacent fluorines introduce electrostatic repulsion with the carbonyl oxygen, potentially twisting the side chain vector compared to the non-fluorinated analog.

References

-